molecular formula C7H8BrN5O B13059014 (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13059014
M. Wt: 258.08 g/mol
InChI Key: AXDIZIYDPXOHRZ-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a synthetic organic compound that features both triazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the triazole ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be optimized to enhance its biological activity and selectivity.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The triazole and pyrazole rings could play a role in binding to the target molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
  • (4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
  • (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-imidazol-4-yl)methanol

Uniqueness

The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol lies in its specific combination of functional groups and heterocyclic rings. This structure may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

IUPAC Name

(5-bromo-3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C7H8BrN5O/c1-13-5(7(8)11-12-13)6(14)4-2-9-10-3-4/h2-3,6,14H,1H3,(H,9,10)

InChI Key

AXDIZIYDPXOHRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C(C2=CNN=C2)O

Origin of Product

United States

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